N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide
Overview
Description
N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the core tricyclic structure, followed by the introduction of the dichlorophenyl group and the propanamide moiety. Common reagents and conditions used in these reactions include:
Reagents: Dichlorobenzene, azatricyclo compounds, acyl chlorides, amines.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific molecular pathways or receptors.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst or reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.
Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)butanamide: A similar compound with a butanamide moiety instead of propanamide.
N-(3,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)ethanamide: A similar compound with an ethanamide moiety.
Uniqueness
N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide is unique due to its specific tricyclic structure and the presence of both dichlorophenyl and propanamide groups
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c19-12-4-3-11(8-13(12)20)21-14(23)5-6-22-17(24)15-9-1-2-10(7-9)16(15)18(22)25/h3-4,8-10,15-16H,1-2,5-7H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJGMGXKOBWQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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